Hexose

Description

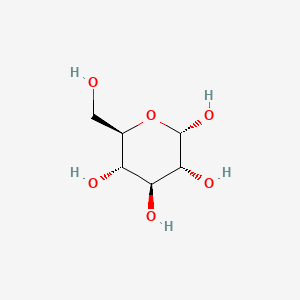

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Crystallographic Studies

Crystallographic techniques, particularly those using X-ray diffraction, have been pivotal in elucidating the solid-state structure of alpha-D-glucose with exceptional detail.

Single-crystal X-ray diffraction is a powerful method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. For alpha-D-glucose, this technique definitively confirms the anomeric configuration by mapping the spatial orientation of the hydroxyl group on the anomeric carbon (C1). In the alpha anomer, the C1 hydroxyl group is in an axial position, on the opposite side of the pyranose ring from the CH₂OH group (C6). wikipedia.org

A high-resolution (0.46 Å) single-crystal X-ray diffraction study conducted at a low temperature of 90 K provided unprecedented detail of the alpha-D-glucose crystal structure. acs.orgunimi.itacs.orgresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. acs.orgresearchgate.netresearchgate.net This detailed analysis not only confirmed the established anomeric configuration but also allowed for a thorough investigation of the hydrogen-bonding network that governs the crystal packing. acs.orgrsc.org The study revealed that the cohesion in the crystal lattice stems from a combination of strong, directional O-H···O hydrogen bonds and favorable electrostatic interactions. acs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.9142(3) |

| b (Å) | 10.3394(6) |

| c (Å) | 14.8392(9) |

| Volume (ų) | 754.49(8) |

| Z | 4 |

| Temperature (K) | 90(1) |

| Resolution (Å) | 0.46 |

While crystalline alpha-D-glucose is predominantly in the alpha form, high-resolution studies have revealed the presence of anomeric disorder. acs.orgunimi.itacs.orgresearchgate.net This phenomenon refers to the co-existence of a small fraction of the beta anomer within the crystal lattice of the alpha anomer. In the high-resolution study at 90 K, the amount of the beta anomer was found to be a minoritarian component, accounting for approximately 4% of the molecules in the asymmetric unit. acs.org

The detection of this disorder was made possible by careful analysis of the electron density map in the anomeric region. Anomalies such as an abnormally long C1-H1 bond distance and significant residual electron density near the anomeric hydrogen atom in initial refinements pointed towards the presence of more than one configuration at the C1 carbon. acs.org This finding is significant as it demonstrates that even in a highly ordered crystalline state, a degree of structural heterogeneity can exist, which was previously unreported for the alpha phase of D-glucose. acs.orgunimi.itresearchgate.netresearchgate.net

Spectroscopic Techniques for Elucidation of Molecular Conformation and Interactions

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are indispensable for studying the structure and dynamics of alpha-D-glucose in solution and in biological contexts.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For alpha-D-glucose, NMR is crucial for distinguishing between the α and β anomers in solution, where they exist in a dynamic equilibrium. jofem.org The anomeric protons (H1) of the two forms have distinct chemical shifts and coupling constants due to their different stereochemical environments (axial for α, equatorial for β). magritek.com

The ¹H NMR spectrum clearly resolves the signals for the anomeric protons, with the alpha anomer typically resonating further downfield than the beta anomer. magritek.com Two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are often essential to assign all the proton resonances, as the signals for the other ring protons are often crowded in a narrow spectral region. researchgate.net Advanced techniques such as solid-state ¹⁷O NMR on isotopically labeled samples have also been used to characterize all six oxygen sites in alpha-D-glucose, providing complete chemical shift and quadrupolar coupling tensors. rsc.orgnih.gov

| Anomer | Anomeric Proton (H1) Position | Chemical Shift (ppm) | J-coupling (JH1-H2) (Hz) |

|---|---|---|---|

| alpha-D-glucose | Axial | ~5.1 - 5.22 | ~2.7 - 3.8 |

| beta-D-glucose | Equatorial | ~4.5 - 4.63 | ~7.2 - 8.0 |

Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that allows for the measurement of metabolites in living tissues. Recent studies have shown that ultra-high-field ¹H-MRS can be used to detect and quantify alpha-D-glucose in the human brain. researchgate.netnih.gov This is possible because the anomeric proton of alpha-D-glucose has a unique doublet signal at approximately 5.22 ppm, which is spectrally distinct from the more abundant beta-anomer and other brain metabolites. researchgate.net

The ability to measure alpha-D-glucose in vivo opens the door to using it as a non-radioactive tracer for metabolic studies. researchgate.netnih.gov By orally administering alpha-D-glucose and monitoring its signal change in the brain over time, researchers can study its uptake and transport across the blood-brain barrier. researchgate.net Furthermore, ¹H-MRS can indirectly observe the metabolism of ¹³C-labeled glucose by detecting the incorporation of the ¹³C label into other metabolites like glutamate (B1630785) and glutamine, providing insights into neuronal metabolic rates. ismrm.org

Isotopic tracing using ¹³C-labeled glucose is a powerful method to map the flow of carbon atoms through metabolic networks. bitesizebio.com When cells are supplied with glucose enriched with the ¹³C stable isotope, the label is incorporated into downstream metabolites. researchgate.net Analyzing the ¹³C distribution patterns in these products via ¹³C NMR or mass spectrometry reveals the relative activities of different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netcambridge.org

Direct ¹³C NMR analysis of glucose itself is complicated by the anomerization at the C1 carbon. researchgate.net However, by analyzing the isotopomer distribution in key metabolites like lactate (B86563), glutamate, and alanine, detailed metabolic flux analysis can be performed. cambridge.org The choice of a specifically labeled glucose tracer can be tailored to probe particular pathways. For instance, [1,2-¹³C₂]glucose is highly effective for analyzing the PPP, while universally labeled [U-¹³C₆]glucose is often used for a broader analysis of central carbon metabolism. nih.gov This technique is instrumental in understanding metabolic reprogramming in various physiological and pathological states, such as cancer. nih.gov

| ¹³C Tracer | Primary Application |

|---|---|

| [1-¹³C]glucose | Commonly used but outperformed by other tracers for overall network analysis. |

| [1,2-¹³C₂]glucose | Provides precise estimates for glycolysis and the Pentose Phosphate Pathway (PPP). |

| [3-¹³C]glucose | Provides information on pyruvate (B1213749) oxidation. |

| [U-¹³C₆]glucose | Used for baseline flux estimations and analysis of the Tricarboxylic Acid (TCA) cycle. |

Infrared (IR) Spectroscopy for Functional Group and Linkage Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and probing the structural features of alpha-D-glucose. The IR spectrum of glucose presents a complex series of absorption bands that correspond to the vibrational motions of its atoms. These bands serve as a unique "fingerprint" for the molecule. docbrown.info The primary functional groups within the alpha-D-glucose structure include a C-O-C ether linkage, a primary alcohol group, and four secondary alcohol groups. docbrown.info

The most prominent absorptions are found in the region from approximately 3700 to 2500 cm⁻¹, which contains broad, overlapping bands resulting from O-H and C-H stretching vibrations. docbrown.info The complexity in this region is increased by intermolecular hydrogen bonding, which influences the O-H vibration frequencies. docbrown.info Specifically, the absorptions between 3500 and 3200 cm⁻¹ are primarily due to O-H stretching vibrations from both primary and secondary alcohol groups. The C-H stretching vibrations are mainly observed in the 3000 to 2800 cm⁻¹ region. docbrown.info

The fingerprint region, from ~1500 to 400 cm⁻¹, contains a unique pattern of complex, overlapping vibrations that are highly specific to the molecule's structure. docbrown.info Key vibrations in this region include:

C-O Stretching: The C-O-C ether group exhibits stretching vibrations around 1140 to 1070 cm⁻¹. docbrown.info The C-O stretching from the secondary alcohol groups appears at ~1150 to 1075 cm⁻¹, while the primary alcohol C-O stretch is found at ~1075 to 1000 cm⁻¹. docbrown.info

Bending Vibrations: Bending vibrations for O-C-H and C-C-H in the carbohydrate structure are observed around 1450 cm⁻¹, 1418 cm⁻¹, and 1347 cm⁻¹. bio-conferences.org

IR spectroscopy is also highly sensitive to the anomeric configuration and the nature of glycosidic linkages in polysaccharides derived from alpha-D-glucose. amegroups.orgnih.gov The formation of an α(1→4) glycosidic linkage, as seen in amylose (B160209), results in characteristic changes in the spectrum compared to the monomer. Specifically, the formation of a 1→4 glycosidic linkage is marked by the appearance of new absorption bands in the 1175-1140 cm⁻¹ range. dergipark.org.trresearchgate.net However, for polysaccharides with α-linkages like amylose, the number of bands in the 1000-970 cm⁻¹ region remains the same as in the monomer, alpha-D-glucose. dergipark.org.tr This is in contrast to β-linked polysaccharides like cellulose (B213188), where new bands appear in this region. dergipark.org.tr

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Primary and Secondary Alcohols (H-bonded) |

| 3000 - 2800 | C-H Stretch | Aliphatic C-H |

| ~1450, 1418, 1347 | O-C-H / C-C-H Bend | Carbohydrate Structure |

| 1150 - 1075 | C-O Stretch | Secondary Alcohol |

| 1140 - 1070 | C-O Stretch | Ether (C-O-C) |

| 1075 - 1000 | C-O Stretch | Primary Alcohol |

| 1175 - 1140 | New Bands on Polymerization | α(1→4) Glycosidic Linkage Formation |

Near-Infrared (NIR) Spectroscopy for Water-Glucose Interactions and Mutarotation Kinetics

Near-Infrared (NIR) spectroscopy is a valuable tool for investigating dynamic processes in solution, particularly the interactions between alpha-D-glucose and water, and the kinetics of mutarotation. rsc.orgnih.gov Mutarotation is the process where alpha-D-glucose interconverts with its anomer, beta-D-glucose, in an aqueous solution until an equilibrium is established. vedantu.combartleby.com NIR spectroscopy can monitor the structural changes in water that occur during this process. rsc.orgnih.govrsc.org

Studies have shown that as mutarotation proceeds, the absorption bands of water shift to higher wavenumbers, which indicates a weakening or breaking of hydrogen bonds within the water structure. rsc.orgnih.gov This suggests that the process of anomerization influences the surrounding solvent molecules. At elevated temperatures, three distinct bands in the 7100–7350 cm⁻¹ region, which are attributed to the first overtones of the hydrogen-bonded –O–H stretching vibration, become prominent. rsc.orgnih.gov

NIR spectroscopy can also differentiate between the anomers. Research using two-dimensional correlation spectroscopy has identified a specific NIR feature for the alpha-anomer at 4350 cm⁻¹. This band is assigned to the combination of a C-H stretching vibration (at 2945 cm⁻¹) and a mixed mode of C-H and O-H bending vibrations (at 1415 cm⁻¹). researchgate.net

The interaction between glucose and water is crucial for understanding its behavior in biological systems. NIR studies reveal that glucose can modify the structure of water, and this interaction is concentration-dependent. mdpi.comresearchgate.net At low concentrations, glucose molecules tend to fit into existing water clusters, forming stable hydrogen bonds. researchgate.net This interaction can be observed through red shifts in the water absorption bands, such as the one near 5200 cm⁻¹, indicating the influence on water molecules within the hydration shell of the glucose. arxiv.org

The kinetics of mutarotation can be quantified using polarimetry in conjunction with spectroscopy. rsc.orgnih.gov For D-glucose in water, the forward (k₁, α→β) and reverse (k₂, β→α) mutarotation rate constants have been precisely measured, providing quantitative insight into the dynamics of reaching the anomeric equilibrium. nih.gov

| Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|

| α-anomer Specific Band | 4350 cm⁻¹ | Combination band (C-H stretch + C-H/O-H bend) used to identify α-D-glucose. | researchgate.net |

| Water O-H Overtone | 7100 - 7350 cm⁻¹ | Monitors changes in water's hydrogen bond network during mutarotation at high temperatures. | rsc.orgnih.gov |

| Mutarotation Rate (k₁) | 2.76 x 10⁻⁵ s⁻¹ | Forward rate constant (α→β) in tridistilled water. | nih.gov |

| Mutarotation Rate (k₂) | 4.91 x 10⁻⁵ s⁻¹ | Reverse rate constant (β→α) in tridistilled water. | nih.gov |

Dynamic Light Scattering (DLS) for Aggregate Size Studies in Solution

Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the size distribution of particles and molecules in solution. unchainedlabs.com For alpha-D-glucose, DLS is employed to study the formation and size of aggregates in aqueous solutions. rsc.orgnih.govnih.gov The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. unchainedlabs.com Larger particles move more slowly, causing slower fluctuations, while smaller particles move more quickly, leading to rapid fluctuations. unchainedlabs.com The result obtained is the hydrodynamic diameter of the particles, which includes the core particle and any associated solvent layer. researchgate.net

DLS studies of glucose-water systems have revealed the existence of different sizes of aggregates coexisting dynamically. nih.gov Research has identified three primary size distributions for these associations:

Small associations: Hydrodynamic diameter of less than 1 nm. nih.gov

Medium-sized particles: Ranging from 100 nm to 1000 nm. nih.gov

Large aggregates: Sized towards 5000 nm, though these are typically less prominent than the medium-sized particles. nih.gov

The aggregation state is sensitive to environmental conditions such as temperature. It has been observed that with an increase in temperature, the medium and large-sized aggregates tend to break down, resulting in a smaller average size. nih.gov DLS is particularly sensitive to the presence of even small amounts of large aggregates, as the intensity of scattered light is proportional to the sixth power of the particle radius. rsc.org This makes it an excellent tool for detecting the onset of aggregation in glucose solutions. unchainedlabs.com

| Aggregate Category | Hydrodynamic Diameter Range |

|---|---|

| Small Associations | < 1 nm |

| Medium-Sized Particles | 100 - 1000 nm |

| Large Aggregates | Approaching 5000 nm |

Computational Chemistry and Molecular Dynamics Simulations

Transition-State Modeling for Anomerization

The anomerization (mutarotation) of alpha-D-glucose is a fundamental reaction that proceeds through a transient open-chain aldehyde intermediate. researchgate.netresearchgate.net Understanding the structure and energy of the transition states involved in the ring-opening and ring-closing steps is critical to fully characterizing this process. High-level computational chemistry methods, often constrained by experimental data from techniques like kinetic isotope effect (KIE) measurements and saturation transfer ¹³C-NMR spectroscopy, have been employed to model these transition states. researchgate.netnih.govacs.org

A significant finding from these computational studies is the role of water in the reaction mechanism. Modeling has revealed that it is sterically forbidden for a single water molecule to act as a bridge, forming simultaneous hydrogen bonds to both the anomeric hydroxyl group (OH1) and the ring oxygen (O5) in either the ring-opening or ring-closing transition state. researchgate.netnih.govacs.org This insight refines the proposed mechanisms for acid- and base-catalyzed mutarotation.

The relative free energies of the transition states for the ring-opening of the α-anomer and the subsequent ring-closing to form the β-anomer have been calculated. nih.gov The Gibbs activation energy barrier for the α→β interconversion in an aqueous environment has been calculated to be approximately 18.2 kcal/mol, highlighting the energy required for this conformational change. researchgate.net These computational models provide a detailed, atomistic picture of the reaction pathway that is inaccessible through experimental methods alone.

| Finding | Method/Observation | Implication | Reference |

|---|---|---|---|

| Water Bridging Role | Transition-state modeling with constraints from KIEs. | A water molecule cannot simultaneously H-bond to both OH1 and O5 in the transition state. | researchgate.netnih.govacs.org |

| Reaction Intermediate | Computational modeling and experimental evidence. | Anomerization proceeds via a ring-opening to a free aldehyde form. | researchgate.netresearchgate.net |

| Activation Barrier (α→β) | Calculated from computational models. | The Arrhenius barrier is approximately 18.2 kcal/mol. | researchgate.net |

Simulation of Glucose Transport Mechanisms

Molecular dynamics (MD) simulations provide powerful, atomistic insights into the dynamic process of glucose transport across cell membranes, a process facilitated by specialized glucose transporter (GLUT) proteins. acs.org These simulations allow researchers to visualize and analyze the complex interactions between alpha-D-glucose and transporters like GLUT1 on a nanosecond timescale. acs.org

MD simulations have been used to test and refine models of transport, such as the alternating access model. nih.gov Some simulations reveal that glucose transport may not require large-scale conformational changes of the entire protein. Instead, they show glucopyranose rings sliding past each other within cavities in the transporter's central channel. acs.org This suggests a more stochastic diffusion process through the channel, governed by ligand-operated gates. acs.org

These simulations have identified key features of the transport mechanism:

Multiple Binding Sites: Contrary to models proposing a single high-affinity binding site, simulations indicate the presence of multiple, low-affinity binding sites along the transport pathway. acs.org

Gating Residues: Specific amino acid residues have been identified as forming "gates" that control the passage of glucose. For example, in GLUT1, residues H160 and W388 have been shown to form a checkpoint that regulates the movement of glucose through the central channel. mdpi.com

Extracellular Gating: Some studies point to an extracellular gate, composed of residues on several transmembrane helices, that controls the initial entry of glucose into the transporter. nih.gov

Passive Permeation: Simulations have also been used to model the passive transport of glucose across a lipid bilayer without a transporter. These studies show that the free energy barrier for glucose permeation is significantly lowered if the membrane lipids are oxidized, suggesting a potential transport mechanism under conditions of oxidative stress. mdpi.com

By calculating the free energy profiles for glucose moving through the transporter, MD simulations can quantify the energy barriers at different stages of transport, including recognition, translocation, and release. mdpi.com

Enzymatic Transformations and Metabolic Pathways

Central Role in Glycolysis and Gluconeogenesis

Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy in the form of adenosine (B11128) triphosphate (ATP) and reduced nicotinamide adenine dinucleotide (NADH). nih.govkhanacademy.org Conversely, gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors, a process that is crucial for maintaining blood glucose levels during periods of fasting or intense exercise. metwarebio.comwikipedia.org Alpha-D-glucose is the primary starting molecule for glycolysis and the final product of gluconeogenesis. nih.govwikipedia.org

There are several isoforms of hexokinase, with hexokinases I, II, and III having a high affinity for glucose and being inhibited by the product, glucose-6-phosphate. mdpi.com Glucokinase (or hexokinase IV), found primarily in the liver and pancreas, has a lower affinity for glucose and is not inhibited by G6P, allowing it to respond to high blood glucose levels. wikipedia.orgproteopedia.org Research has shown that hexokinases exhibit a preference for the β-anomer of D-glucose over the α-anomer. nih.gov

Following its formation, glucose-6-phosphate is reversibly isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase (PGI), also known as phosphohexose isomerase. researchgate.netpnas.org This reaction involves the conversion of an aldose (glucose-6-phosphate) to a ketose (fructose-6-phosphate). youtube.com The mechanism proceeds through an enediol intermediate. pnas.org While the α-anomer of glucopyranose-6-phosphate is the preferred substrate, the β-anomer also reacts at a slower rate. researchgate.net This isomerization is a crucial step as it prepares the molecule for the subsequent phosphorylation to fructose-1,6-bisphosphate, a key regulatory step in glycolysis. khanacademy.org

Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Involvement

The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or this compound monophosphate shunt, is another crucial metabolic fate of glucose-6-phosphate. wikipedia.orgmicrobenotes.com This pathway runs parallel to glycolysis and is a major source of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate. nih.govjackwestin.com The PPP is particularly active in tissues involved in fatty acid and steroid synthesis, as well as in red blood cells to combat oxidative stress. nih.govpearson.com

The pathway consists of two main phases: an oxidative phase, which is irreversible and generates NADPH, and a non-oxidative phase, which is reversible and involves the interconversion of sugars. wikipedia.orgkhanacademy.org

The oxidative phase of the PPP is the primary route for the production of NADPH. microbenotes.comcreative-proteomics.com In this phase, glucose-6-phosphate is oxidized, and two molecules of NADPH are generated for each molecule of glucose-6-phosphate that enters the pathway. wikipedia.orgnih.gov The first and rate-limiting step is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). wikipedia.org

NADPH serves several vital biological functions:

Reductive Biosynthesis: NADPH is the primary reducing equivalent used in anabolic reactions, such as the synthesis of fatty acids, cholesterol, and steroid hormones. nih.govpearson.com

Antioxidant Defense: NADPH is essential for the regeneration of reduced glutathione, a key antioxidant that protects cells from damage by reactive oxygen species. creative-proteomics.com This is particularly critical in red blood cells, which are highly susceptible to oxidative damage. wikipedia.org

Phagocytosis: In immune cells, NADPH is used by the enzyme NADPH oxidase to generate superoxide radicals, which help to kill invading pathogens. pearson.com

Nitric Oxide Synthesis: NADPH is a required cofactor for nitric oxide synthase, an enzyme that produces nitric oxide, a crucial signaling molecule. pearson.com

| Biological Role of NADPH | Key Process/Enzyme Involved | Cellular Importance |

| Reductive Biosynthesis | Fatty acid synthesis, Cholesterol synthesis | Production of essential lipids and hormones. |

| Antioxidant Defense | Glutathione Reductase | Protection against oxidative stress and cellular damage. |

| Phagocytosis | NADPH Oxidase | Immune response and destruction of pathogens. |

| Nitric Oxide Synthesis | Nitric Oxide Synthase | Cell signaling and regulation of physiological processes. |

Interconversion with Other Hexoses

Alpha-D-glucose can be interconverted with other hexoses, such as fructose and galactose, through specific enzymatic pathways. These conversions allow other dietary monosaccharides to enter the central metabolic pathways of glycolysis.

In many tissues, fructose can be phosphorylated by hexokinase to form fructose-6-phosphate, which is a direct intermediate of glycolysis. youtube.com However, in the liver, fructose is primarily metabolized through a separate pathway initiated by fructokinase. youtube.com

The conversion of galactose to glucose-1-phosphate involves a series of enzymatic steps. This pathway is essential for the utilization of lactose, the sugar found in milk. youtube.com Mannose, another this compound, can be phosphorylated by hexokinase to mannose-6-phosphate, which is then converted to fructose-6-phosphate by phosphomannose isomerase, allowing its entry into glycolysis. youtube.com

| This compound | Converting Enzyme(s) | Entry Point into Glycolysis |

| Fructose | Hexokinase / Fructokinase | Fructose-6-phosphate / Dihydroxyacetone phosphate & Glyceraldehyde-3-phosphate |

| Galactose | Galactokinase, GALT, GALE | Glucose-1-phosphate → Glucose-6-phosphate |

| Mannose | Hexokinase, Phosphomannose isomerase | Fructose-6-phosphate |

Role in Glycan and Glycoconjugate Biosynthesis

In the synthesis of complex carbohydrates such as glycans and glycoconjugates, monosaccharides must first be activated into high-energy donor molecules, most commonly nucleotide sugars nih.gov. Alpha-D-glucose is a central precursor for many of these activated donors. After being converted to glucose-6-phosphate and then glucose-1-phosphate, it can be activated with various nucleoside triphosphates (like UTP, dTTP) to form donors for glycosylation reactions nih.gov.

Deoxythymidine diphosphate (B83284) glucose (dTDP-glucose) is an activated sugar nucleotide that serves as a crucial precursor in the biosynthesis of various deoxysugars found in bacterial cell walls and other structures. The synthesis of dTDP-glucose is the initial step in these pathways. It is formed from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) in a reaction catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase, also known as RmlA researchgate.netnih.gov.

Once formed, dTDP-glucose acts as a substrate for subsequent enzymatic modifications. For example, in the well-characterized pathway for dTDP-L-rhamnose biosynthesis, dTDP-glucose is first converted to dTDP-4-oxo-6-deoxy-D-glucose by the enzyme dTDP-D-glucose 4,6-dehydratase (RmlB) nih.gov. This intermediate is then further processed by other enzymes to yield the final L-rhamnose product researchgate.netnih.gov. Therefore, dTDP-glucose serves as a key glycosyl donor and metabolic branch point for the synthesis of a variety of specialized sugars in prokaryotes.

| Enzyme | Substrates | Product |

| Glucose-1-phosphate thymidylyltransferase (RmlA) | Glucose-1-phosphate, dTTP | dTDP-D-glucose, Pyrophosphate (PPi) |

| dTDP-D-glucose 4,6-dehydratase (RmlB) | dTDP-D-glucose | dTDP-4-oxo-6-deoxy-D-glucose |

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, such as a nucleotide sugar, to an acceptor molecule mdpi.comwikipedia.org. These reactions are fundamental to the synthesis of oligosaccharides, polysaccharides, and glycoconjugates nih.gov. The acceptor can be a growing oligosaccharide chain, a protein (forming a glycoprotein), or a lipid (forming a glycolipid) wikipedia.orgnih.gov.

In reactions involving glucose, a glucosyltransferase will utilize a donor like UDP-glucose or dTDP-glucose to transfer a glucose molecule to a specific acceptor, forming a new glycosidic bond mdpi.comwikipedia.org. These enzymes exhibit high specificity for both the donor and acceptor substrates, as well as for the type of glycosidic linkage formed (e.g., α-1,4 or α-1,6). This specificity is crucial for the precise assembly of the complex and diverse glycan structures found in nature researchgate.net. The transfer reaction is typically driven by the energy released from the cleavage of the high-energy phosphate linkage in the nucleotide sugar donor nih.gov.

Alpha-Glucan Metabolism in Prokaryotes

Prokaryotes synthesize and metabolize alpha-glucans, which are homopolysaccharides of D-glucose, for various cellular functions nih.gov. The most prominent intracellular alpha-glucan is glycogen (B147801), which serves as a primary carbon and energy storage reserve nih.govresearchgate.netasm.org. Bacteria accumulate glycogen when there is an excess of a carbon source but growth is limited by the lack of another nutrient, such as nitrogen asm.orgresearchgate.net.

The classical pathway for glycogen biosynthesis in bacteria involves a sequence of three key enzymatic reactions researchgate.netresearchgate.netpnas.org. This process ensures the efficient conversion of excess glucose into a stable, intracellular storage polymer.

Synthesis of the Glucosyl Donor: The pathway begins with the activation of glucose. Glucose-1-phosphate, derived from glucose-6-phosphate by phosphoglucomutase, reacts with adenosine triphosphate (ATP) to form adenosine diphosphate-glucose (ADP-glucose) and pyrophosphate researchgate.netnih.govresearchgate.net. This reaction is catalyzed by ADP-glucose pyrophosphorylase (GlgC) and is the primary regulatory step in bacterial glycogen synthesis researchgate.netasm.orgresearchgate.net. The activity of this enzyme is allosterically regulated, typically activated by glycolytic intermediates and inhibited by AMP, ADP, or inorganic phosphate, linking glycogen synthesis to the energy status of the cell researchgate.netnih.gov.

Elongation of Glucan Chains: Glycogen synthase (GlgA) then catalyzes the transfer of the glucosyl unit from ADP-glucose to the non-reducing end of a pre-existing α-1,4-glucan primer, forming a new α-1,4-glycosidic linkage and releasing ADP researchgate.netresearchgate.netnih.gov. This step sequentially elongates the linear chains of the glycogen molecule nih.gov.

Branching: Finally, the glycogen branching enzyme (GlgB) introduces α-1,6-glycosidic linkages. It cleaves a short segment from the end of a linear α-1,4 chain and transfers it to the C6 hydroxyl group of a glucose residue on the same or another chain, creating a branch point researchgate.netresearchgate.netnih.gov. This branching is crucial for increasing the solubility of the glycogen polymer and creating more non-reducing ends for rapid synthesis and degradation.

| Enzyme | Gene (E. coli) | Substrate(s) | Product(s) | Function |

| ADP-glucose pyrophosphorylase | glgC | Glucose-1-Phosphate, ATP | ADP-glucose, PPi | Synthesis of the activated glucose donor; key regulatory step researchgate.net. |

| Glycogen synthase | glgA | ADP-glucose, (α-1,4-glucan)n | ADP, (α-1,4-glucan)n+1 | Elongation of linear chains via α-1,4 linkages researchgate.net. |

| Glycogen branching enzyme | glgB | Linear α-1,4-glucan chain | Branched α-1,4/α-1,6-glucan | Creation of α-1,6 branch points researchgate.net. |

Extracellular Alpha-Glucan Production

Extracellular α-glucans are polysaccharides composed of α-D-glucose monomers that are synthesized and located outside of the cell. nih.govacs.org In bacteria and fungi, these polymers are critical components of the cell wall, capsules, or extracellular slimes, contributing to cellular protection, adhesion, and biofilm formation. nih.govacs.org The synthesis of these glucans can occur through two primary mechanisms: they are either assembled extracellularly by secreted enzymes or produced intracellularly and subsequently transported out of the cell. acs.org The resulting structures and physicochemical properties of extracellular α-glucans are distinct from their intracellular counterparts, such as glycogen, reflecting their different biological roles. nih.govacs.org

In many bacteria, the production of extracellular α-glucans is linked to the metabolism of sucrose (B13894). acs.org A key group of enzymes in this process are the glucansucrases, which belong to the GH13 and GH70 families of glycoside hydrolases. nih.gov These enzymes catalyze the transfer of a glucosyl unit from sucrose to a growing α-glucan chain. The reaction involves the hydrolysis of sucrose, which generates a covalent glucosyl-enzyme intermediate, followed by the transfer of the glucose moiety to an acceptor molecule. nih.gov

Fungi also produce a diverse array of extracellular α-glucans, which can feature various glycosidic linkages, including α(1→3), α(1→4), and α(1→6) bonds. acs.org In the fungus Aspergillus nidulans, the synthesis of cell wall α-1,3-glucan is a well-studied process involving multiple enzymes. The primary synthase, AgsB, is a multi-domain protein with a proposed intracellular domain for synthesizing the glucan chain from the substrate UDP-glucose, a multi-transmembrane domain for transport across the cell membrane, and an extracellular domain for remodeling or cross-linking the polymer. mdpi.compnas.org In some fungi, the initiation of α-1,3-glucan synthesis requires a primer, an α-1,4-linked glucooligosaccharide, which is synthesized by an intracellular α-amylase. mdpi.com

| Organism Type | Key Enzymes/Proteins | Substrate(s) | Linkage Type(s) | Function of Glucan |

|---|---|---|---|---|

| Bacteria | Glucansucrases (GH13, GH70) | Sucrose | Varies (e.g., α-1,6, α-1,3) | Biofilm formation, extracellular matrix |

| Fungi (e.g., Aspergillus nidulans) | α-1,3-glucan synthase (AgsB), α-amylase | UDP-glucose | α-1,3, α-1,4 (primer) | Cell wall structure and rigidity |

Enzymatic Deoxygenation and Amino Sugar Biosynthesis

Enzymatic modifications of the glucose molecule can lead to the formation of specialized derivatives, including deoxygenated sugars and amino sugars, which are vital for various biological structures and functions.

Enzymatic Deoxygenation is a process where a hydroxyl group is removed from the sugar ring. A notable example is the synthesis of partially 2-deoxygenated amyloses. This is achieved through the enzymatic copolymerization of α-D-glucose 1-phosphate (Glc-1-P) with d-glucal, catalyzed by a thermostable glucan phosphorylase. mdpi.com In this reaction, d-glucal serves as a non-native substrate and is converted in situ to the actual monomer, 2-deoxy-α-D-glucose 1-phosphate (2dGlc-1-P), which is then incorporated into the growing polysaccharide chain. mdpi.com This process demonstrates a chemoenzymatic approach to creating unnatural heteropolysaccharides with modified properties, such as increased hydrophobicity. mdpi.com

Amino Sugar Biosynthesis is a fundamental metabolic pathway that converts hexoses into sugars containing an amino group. These compounds are essential building blocks for macromolecules in virtually all organisms. c-nag.comresearchgate.net The synthesis pathway begins with a derivative of α-D-glucose.

The key steps in the primary pathway for amino sugar formation are:

Isomerization : The process initiates with the conversion of glucose-6-phosphate to fructose-6-phosphate. c-nag.com

Amination : This is the crucial step where the amino group is introduced. The enzyme L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (G6PS), catalyzes the transfer of an amide group from L-glutamine to fructose-6-phosphate. c-nag.comresearchgate.net This reaction yields D-glucosamine-6-phosphate and L-glutamate. researchgate.net This step is often the regulatory point for the entire pathway. c-nag.com

Acetylation : Following amination, the glucosamine-6-phosphate molecule is typically acetylated. An acetyl group is transferred to the amino group, resulting in the formation of N-acetyl-D-glucosamine-6-phosphate. c-nag.com

These synthesized amino sugars, such as N-acetylglucosamine, are critical components of structural polymers like chitin and are integral parts of proteoglycans and glycoproteins, which are involved in cell structure, recognition, and signaling. c-nag.comwikipedia.org

| Step | Substrate | Enzyme | Product | Cofactor/Donor |

|---|---|---|---|---|

| 1. Isomerization | Glucose-6-phosphate | Phosphoglucose isomerase | Fructose-6-phosphate | N/A |

| 2. Amination | Fructose-6-phosphate | Glucosamine-6-phosphate synthase (G6PS) | Glucosamine-6-phosphate | L-glutamine |

| 3. Acetylation | Glucosamine-6-phosphate | Glucosamine-phosphate N-acetyltransferase | N-acetyl-D-glucosamine-6-phosphate | Acetyl-CoA |

Biological Transport Mechanisms and Cellular Uptake

Glucose Transporters (GLUTs) and Sodium-Glucose Linked Transporters (SGLTs)

Glucose enters eukaryotic cells through two distinct types of membrane-associated carrier proteins: the facilitative glucose transporters (GLUTs) and the Na+-coupled glucose transporters (SGLTs). nih.govscientists.uz The human genome encodes for 14 GLUT members (also known as the SLC2A family) and 12 members of the SGLT family (SLC5 family). nih.govwikipedia.orgsolvobiotech.com While the GLUT family operates primarily through facilitated diffusion, the SGLT family utilizes active co-transport mechanisms. nih.govscientists.uz These two families exhibit different substrate specificities, kinetic properties, and tissue expression profiles, which allows for tissue-specific adaptation of glucose uptake. researchgate.netnih.gov

Facilitated Diffusion Mechanisms

Facilitated diffusion is a passive transport process, meaning it does not require metabolic energy in the form of ATP. wikipedia.orgwikipedia.org This transport is mediated by the GLUT family of proteins, which function as uniporters, carrying glucose down its concentration gradient. nih.govwikipedia.orgnih.gov The process involves the binding of glucose to the transporter protein, which then undergoes a conformational change to move the glucose molecule across the cell membrane. scientists.uznih.gov Once inside the cell, glucose is typically phosphorylated, which keeps the intracellular glucose concentration low and maintains the gradient for continued inward transport. nih.govwikipedia.org

The GLUT family is divided into three classes based on sequence similarity. nih.govresearchgate.net

Class I includes the well-characterized GLUT1, GLUT2, GLUT3, and GLUT4. nih.gov

Class II comprises GLUT5, GLUT7, GLUT9, and GLUT11. nih.govnih.gov

Class III consists of GLUT6, GLUT8, GLUT10, GLUT12, and GLUT13. nih.govnih.gov

| Transporter | Primary Tissues | Key Characteristics |

| GLUT1 | Ubiquitous, high in red blood cells, brain | Responsible for basal glucose uptake. wikipedia.org |

| GLUT2 | Liver, pancreatic β-cells, intestine, kidney | Low-affinity, high-capacity transporter; acts as a glucose sensor in some cells. nih.govnih.gov |

| GLUT3 | Neurons, placenta | High-affinity transporter, ensuring glucose supply to the brain. wikipedia.org |

| GLUT4 | Skeletal muscle, adipose tissue, heart | Insulin-responsive transporter, crucial for post-prandial glucose uptake. nih.gov |

Active Co-transport Mechanisms

Active co-transport is a mechanism that moves glucose against its concentration gradient, a process that requires energy. quora.comkhanacademy.org This is mediated by the SGLT family, which are symporters that couple the transport of glucose to the transport of sodium ions (Na+) down their electrochemical gradient. scientists.uznih.gov This process is termed secondary active transport because the energy is not directly derived from ATP hydrolysis, but from the sodium gradient maintained by the Na+/K+-ATPase pump, which does consume ATP. wikipedia.orgkhanacademy.org

SGLTs are predominantly expressed in the epithelial cells of the small intestine and the proximal tubules of the kidneys, where they are crucial for the absorption and reabsorption of glucose, respectively. scientists.uzwikipedia.orgquora.com

SGLT1 is a high-affinity, low-capacity transporter found in the small intestine and the S2 and S3 segments of the renal proximal tubule. wikipedia.orgjnephropharmacology.com It couples the transport of one glucose molecule to two sodium ions. jnephropharmacology.com

SGLT2 is a low-affinity, high-capacity transporter located in the S1 and S2 segments of the renal proximal tubule. wikipedia.orgjnephropharmacology.com It is responsible for the bulk of glucose reabsorption in the kidneys, coupling one glucose molecule to one sodium ion. wikipedia.orgjnephropharmacology.com

Regulation of Transporter Expression and Translocation

The transport of glucose is a tightly regulated process, involving both changes in the number of transporters on the cell surface and alterations in the expression of transporter genes.

GLUT4 Translocation : A primary mechanism for regulating glucose uptake in muscle and fat cells is the insulin-stimulated translocation of GLUT4. nih.gov In the absence of insulin (B600854), GLUT4 is stored in intracellular vesicles. nih.gov Insulin binding to its receptor triggers a signaling cascade that results in the movement and fusion of these vesicles with the plasma membrane, thereby increasing the number of GLUT4 transporters and enhancing glucose uptake by 10- to 20-fold. nih.gov

Transporter Expression : The expression of glucose transporter genes can be regulated by various factors, including circulating glucose concentrations and metabolic state. mdpi.com For example, conditions of metabolic dysregulation, such as in type II diabetes, can lead to elevated expression and recruitment of GLUT2 to the proximal tubule brush-border membrane in the kidney. ucl.ac.uk Similarly, the expression of SGLT1 and SGLT2 can be influenced by sex hormones in some species. jnephropharmacology.com

Cellular Uptake Kinetics and Pathways

The kinetics of glucose transport are typically described by the Michaelis-Menten equation, characterized by two main parameters:

Kₘ (Michaelis constant) : Represents the substrate concentration at which the transport rate is half of its maximum. It is an indicator of the transporter's affinity for glucose. A low Kₘ value signifies high affinity.

Vₘₐₓ (maximum velocity) : The maximum rate of transport when the transporter is saturated with the substrate.

| Transporter | Approximate Kₘ for Glucose (mM) | Significance |

| GLUT1 | ~1-2 | High affinity; ensures constant glucose supply to tissues like the brain. wikipedia.org |

| GLUT2 | ~15-20 | Low affinity; transport rate is proportional to glucose concentration after a meal, important for its sensing role. nih.gov |

| GLUT3 | ~1 | High affinity; facilitates glucose uptake in neurons even at low blood glucose levels. wikipedia.org |

| GLUT4 | ~5 | Medium affinity; operates efficiently at basal glucose levels and is highly responsive to insulin. nih.gov |

| SGLT1 | ~0.4 | High affinity; allows for efficient glucose absorption from the gut even at low luminal concentrations. jnephropharmacology.com |

| SGLT2 | ~2-6 | Low affinity; reabsorbs the bulk of filtered glucose in the kidney. wikipedia.org |

Studies have shown that cellular uptake kinetics can change under different physiological conditions. For example, research on aging human fibroblasts indicated that while the apparent Kₘ of the D-glucose carrier did not change significantly with senescence, the transport rates (Vₘₐₓ) showed wide variation in terminally differentiated cells. core.ac.uk

Glucose Homeostasis and Alpha Cell Function

Pancreatic alpha cells are crucial for maintaining glucose homeostasis, primarily through the secretion of glucagon (B607659), a hormone that raises blood glucose levels. wikipedia.orgbioscientifica.com These cells act as glucose sensors, responding to changes in extracellular glucose to control hormone release. ua.es

The mechanism of glucose sensing in alpha cells involves glucose entry via transporters, its subsequent metabolism, and the generation of signals that regulate glucagon secretion. ua.es While pancreatic beta cells primarily express GLUT1 and GLUT2, alpha cells predominantly express GLUT1. nih.gov This difference in transporter expression is correlated with a tenfold lower rate of glucose transport in alpha cells compared to beta cells. nih.gov

There is evidence to suggest that alpha-D-glucose itself is a key signaling molecule for glucose-sensing cells, including pancreatic alpha and beta cells. jofem.orgub.edu It has been proposed that alpha-D-glucose has a more significant insulin-stimulating effect than its beta anomer. medchemexpress.com In alpha cells, a drop in blood glucose leads to a decrease in intracellular ATP. This change triggers a series of events including the closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and an influx of calcium, which ultimately stimulates the exocytosis of glucagon-containing granules. wikipedia.org The regulation of glucagon secretion is complex, also involving paracrine signals from neighboring beta and delta cells, as well as other nutrients and hormones. ua.esbjd-abcd.com

Synthesis and Chemical Modification Strategies

Advanced Chemical Synthesis of Alpha-Glucans and Derivatives

The chemical synthesis of α-glucans, which are polymers of α-D-glucose, presents significant challenges due to the need for precise control over the stereochemistry of the glycosidic linkages. nih.gov The polyfunctional nature of carbohydrate monomers necessitates complex strategies involving protective groups and stereoselective glycosylation reactions. nih.gov The goal is to construct specific α-(1→2), α-(1→3), α-(1→4), and α-(1→6) linkages that define the structure and function of these biopolymers. mdpi.comjst.go.jp

Stereospecific Glycosylation Reactions

Achieving stereoselectivity in the formation of 1,2-cis glycosidic bonds, such as the α-glucosidic linkage, is a formidable task in carbohydrate synthesis. mdpi.com The outcome of a glycosylation reaction is influenced by several factors, including the nature of the substituent at the C-2 position of the glycosyl donor, the type of protecting groups, the leaving group, the promoter, solvent, and temperature. nih.gov

A key strategy involves the use of a glycosyl donor that reacts with a glycosyl acceptor's free hydroxyl group in the presence of a promoter. nih.gov Various glycosyl donors are employed, with anomeric fluorides, thioglycosides, and trichloroacetimidates being widely used due to their stability and the mild conditions required for glycosylation. nih.gov For instance, thioglycoside donors with a non-participating group at the C-2 position can yield α-glycosides when diethyl ether is used as the solvent. nih.gov

Recent advancements have focused on reagent-controlled methods to ensure high stereoselectivity. acs.orgnih.gov One such approach uses a single type of glycosyl donor, devoid of stereodirecting protecting groups, and modulates its reactivity with external nucleophilic additives. acs.orgnih.gov For example, a per-benzylated glucosyl imidate donor activated with trimethylsilyltriflate and DMF can be used for the stereoselective formation of α-glucosyl linkages with secondary alcohols. acs.orgnih.gov The same donor, when activated with trimethylsilyl (B98337) iodide and triphenylphosphine (B44618) oxide, allows for the stereoselective glucosylation of primary alcohols. acs.orgnih.gov This control over reactivity based on the choice of activators and additives allows for the predictable synthesis of complex α-glucans. acs.org

Another strategy involves the use of a participating group at the C-2 position of the donor to direct the stereochemical outcome. However, for 1,2-cis linkages, non-participating groups are necessary. In these cases, remote participation by acyl groups at the C-3 or C-6 positions has been shown to promote α-selectivity. researchgate.net For example, glucosyl donors with acyl substituents at O-3 and O-6 have been effectively used to construct α-glycosidic bonds. researchgate.net

The table below summarizes different glycosylation strategies for achieving α-stereoselectivity.

| Glycosyl Donor Type | Promoter/Activator System | Key Strategy | Resulting Linkage |

| Per-benzylated glucosyl imidate | Trimethylsilyltriflate and DMF | Reagent control for secondary alcohols | α-glucosidic linkage acs.orgnih.gov |

| Per-benzylated glucosyl imidate | Trimethylsilyl iodide and triphenylphosphine oxide | Reagent control for primary alcohols | α-glucosidic linkage acs.orgnih.gov |

| Thioglycoside with non-participating C-2 group | Diethyl ether (solvent) | Solvent-influenced stereoselectivity | α-glycoside nih.gov |

| Donor with 3-O-acyl or 6-O-acyl groups | N/A | Remote participating group | α-glycosidic linkage researchgate.net |

| 1,2-anhydroglycoside donor | Boronic ester acceptor | Stereospecific reaction | 1,2-cis glycoside frontiersin.org |

Protecting Group Strategies

Protecting group strategies are fundamental to the chemical synthesis of α-glucans, as they allow for the selective reaction of specific hydroxyl groups. nih.gov The choice of protecting groups is critical as it can influence the reactivity of the glycosyl donor and acceptor. acs.org

A notable strategy employs only benzyl-type protecting groups on both the donor and acceptor molecules. acs.orgnih.gov This approach ensures that the reactivity of the building blocks is as uniform as possible, placing the control of the reaction's outcome squarely on the activating reagents and additives used. acs.orgnih.gov This circumvents issues where different protecting groups alter the electronic properties and thus the reactivity of the carbohydrate monomers. acs.org Within this strategy, a suite of orthogonal benzyl (B1604629) ethers can be used to differentiate between hydroxyl groups. For example, a standard benzyl (Bn) group can serve as a permanent protecting group, a 2-methylnaphthyl (Nap) ether can protect a hydroxyl group intended for chain elongation, and a para-methoxybenzyl (PMB) ether can be used for positions where branching will occur. rsc.org

In the synthesis of fragments of fungal α-(1→3)-glucan, p-methoxyphenyl and levulinoyl groups have been used as orthogonal protecting groups for the anomeric position and the 3-OH group, respectively. researchgate.net This orthogonality allows for their selective removal, enabling the formation of donor and acceptor blocks for further glycosylation. researchgate.net

The following table details examples of protecting groups used in α-glucan synthesis.

| Protecting Group | Abbreviation | Position(s) Protected | Key Feature |

| Benzyl | Bn | Permanent protection | Provides uniform reactivity acs.orgrsc.org |

| 2-Methylnaphthyl | Nap | Hydroxyls for chain elongation | Orthogonal to Bn and PMB rsc.org |

| para-Methoxybenzyl | PMB | Hydroxyls for branching | Orthogonal to Bn and Nap rsc.org |

| p-Methoxyphenyl | PMP | Anomeric position | Orthogonal to levulinoyl group researchgate.net |

| Levulinoyl | Lev | 3-OH group | Orthogonal to p-methoxyphenyl group researchgate.net |

| Acetyl | Ac | 6-O-position | Used in glycosyl iodide donors jst.go.jp |

Blockwise Glycosylation Approaches

Blockwise glycosylation is a convergent strategy for synthesizing complex oligosaccharides, including α-glucans. nih.govacs.org This approach involves the preparation of smaller oligosaccharide building blocks, which are then assembled into the final, larger structure in a minimal number of steps. nih.govacs.org This is often more efficient than a linear, stepwise approach where monosaccharide units are added one at a time. nih.govacs.org

This strategy has been successfully applied to the synthesis of a pentasaccharide fragment of the α-(1→3)-glucan from the cell wall of Aspergillus fumigatus. researchgate.net In this synthesis, mono- and disaccharide building blocks were created and then coupled together. researchgate.net Specifically, a [3+2] glycosylation between a trisaccharide donor and a disaccharide acceptor was a key step. researchgate.net The use of pre-assembled blocks can significantly reduce the number of synthetic steps required to reach the target molecule.

A blockwise approach was also central to the modular synthesis of a complex nonasaccharide from Mycobacterium tuberculosis. nih.gov This target molecule featured a hexa-α-glucan backbone with different branches, necessitating a flexible and efficient synthetic route that blockwise assembly provides. nih.gov The synthesis involved the sequential deprotection and glycosylation of di- and trisaccharide intermediates to build the longer α-glucan chain. acs.orgnih.gov

Enzymatic Glycodiversification

Enzymatic glycodiversification is a powerful strategy that utilizes the catalytic activity of enzymes, particularly glycosyltransferases (GTs), to synthesize a variety of glycoconjugates. nih.gov Many GTs exhibit broad substrate specificity, meaning they can transfer different sugar moieties from nucleotide-sugar donors to a range of acceptor molecules. nih.gov This promiscuity allows for the creation of diverse glycosylated compounds that may possess novel or enhanced biological activities. researchgate.net

Sucrose (B13894) synthase, for instance, catalyzes the reversible transfer of a glucosyl moiety from sucrose to a nucleoside diphosphate (B83284) (NDP), forming an NDP-glucose. researchgate.net This enzyme can also glycosylate various compounds directly from sucrose. researchgate.net Another example is the UDP glucosyltransferase from Bacillus licheniformis (YjiC), which can transfer not only glucose but also galactose, 2-deoxyglucose, and other sugars from their respective nucleotide donors to acceptor molecules like resveratrol. asm.org This process can lead to the formation of multiple glycosylated products, such as mono-, di-, and even triglucosides of the acceptor molecule. asm.org

The enzymatic synthesis of nucleotide sugars, which are the donors for GTs, is a crucial first step. For example, TDP-α-D-glucose, a precursor for many deoxysugars, is synthesized from α-D-glucose-1-phosphate and TTP by the enzyme TDP-glucose pyrophosphorylase (also known as RfbA). nih.gov The resulting TDP-α-D-glucose can then be used by other enzymes to generate a wide array of modified sugars. nih.govnih.gov

Synthesis of Radiolabeled Alpha-D-Glucose and Derivatives for Research Applications

Radiolabeled α-D-glucose and its derivatives are indispensable tools for tracing and quantifying metabolic processes in biological systems. nih.govresearchgate.net The incorporation of radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) allows for the sensitive detection of these molecules in studies of glucose transport, enzyme activity, and metabolic pathways. nih.govresearchgate.net

¹⁴C and ³H Labeling

Both ¹⁴C and ³H are widely used for radiolabeling glucose. nih.gov The choice between them depends on the specific research application. ¹⁴C labeling offers advantages such as greater stability in biological fluids, as ³H can sometimes be labile and exchange with water, and a longer half-life, which facilitates detection. researchgate.net

Glucose can be labeled either uniformly, where every carbon atom is a ¹⁴C, or at a specific position. nih.gov Uniformly labeled D-glucose-[U-¹⁴C] is often used as a precursor to biosynthetically produce other radiolabeled compounds. nih.gov For example, it has been used to produce ¹⁴C-labeled docosahexaenoic acid in microalgae cultures. nih.gov Position-specific labeling, such as with D-[1-¹⁴C]-glucose or D-[6-¹⁴C]-glucose, allows for the tracking of specific atoms through metabolic pathways.

Tritium-labeled glucose derivatives are also common. 2-Deoxy-D-[1,2-³H]-glucose is frequently used in glucose uptake assays because it is transported into cells and phosphorylated but not further metabolized. revvity.com Other tritiated glucose molecules, such as D-[3-³H]-glucose and D-[6-³H]-glucose, are also available for metabolic studies. revvity.com

A key derivative used in research is methyl-α-D-glucopyranoside (α-MG), a non-metabolizable analog of glucose. revvity.comrevvity.com [U-¹⁴C]-Methyl-α-D-glucopyranoside is specifically used in studies of the sodium/glucose cotransporter system. revvity.com

The table below lists some commercially available radiolabeled glucose derivatives and their applications.

| Radiolabeled Compound | Isotope | Labeling Position | Typical Application |

| D-Glucose | ¹⁴C | Uniform (U) | Metabolic studies, precursor for biosynthesis nih.govrevvity.com |

| Methyl-α-D-glucopyranoside (AMG) | ¹⁴C | Uniform (U) on gluco group | Glucose transport studies (sodium/glucose cotransporter) revvity.comrevvity.com |

| 2-Deoxy-D-glucose | ³H | 1,2-³H(N) | Glucose uptake assays revvity.com |

| D-Glucose | ³H | 3-³H | Metabolic studies revvity.com |

| D-Glucose | ³H | 6-³H | Metabolic studies, glucose uptake revvity.com |

Synthesis of Modified Sugar Analogs for Therapeutic Potentials

The chemical modification of alpha-D-glucose and its derivatives is a pivotal strategy in the quest for novel therapeutic agents. By altering the structure of the glucose molecule, scientists can design analogs with enhanced biological activity, improved pharmacokinetic properties, and targeted action against various diseases. These modifications often involve the introduction of different functional groups or the alteration of existing ones to create compounds that can interact with specific biological targets like enzymes and receptors.

Chemical and Chemoenzymatic Synthesis Approaches

The synthesis of modified sugar analogs from alpha-D-glucose can be achieved through a combination of chemical and enzymatic methods. Chemical synthesis provides a versatile platform for a wide range of structural modifications, while enzymatic synthesis offers high selectivity and efficiency for specific transformations. d-nb.infonih.gov Chemoenzymatic approaches, which combine both strategies, are particularly powerful for creating complex and novel sugar derivatives. acs.orgresearchgate.net

One common chemical modification is the introduction of various functional groups through reactions like acetylation, sulfation, phosphorylation, and carboxymethylation. mdpi.com For instance, D-glucose 3- and 6-[sodium 2-(perfluoro-hexyl or -octyl)ethyl phosphates] have been synthesized for potential biomedical applications. nih.gov Another approach involves the synthesis of C-glycosides, where the anomeric hydroxyl group is replaced by a carbon-carbon bond, and S-glycosides, where it is replaced by a sulfur-carbon bond. purdue.eduresearchgate.net These analogs often exhibit increased stability towards enzymatic hydrolysis.

Enzymatic methods frequently utilize glycosyltransferases (GTs) and glycoside hydrolases (GHs). d-nb.info GTs catalyze the transfer of a sugar moiety from an activated donor, such as UDP-α-D-glucose, to an acceptor molecule. d-nb.infobeilstein-journals.org For example, the C-glycosyltransferase AbCGT has been shown to accept various sugar donors, including UDP-α-D-glucose, to synthesize C-glycosides with potential as SGLT2 inhibitors. nih.gov Glycoside hydrolases, which normally break down glycosidic bonds, can be engineered to catalyze their formation in a process known as reverse hydrolysis or transglycosylation. wikipedia.org

Notable Modified Sugar Analogs and Their Therapeutic Potential

The structural modification of alpha-D-glucose has yielded a diverse array of analogs with significant therapeutic promise, particularly in the fields of antiviral and antidiabetic research.

Antiviral Agents:

A significant class of modified glucose analogs with antiviral properties are the iminosugars, where the endocyclic oxygen is replaced by a nitrogen atom. plos.org Derivatives of 1-deoxynojirimycin (B1663644) (DNJ), a glucose analog, have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including flaviviruses and filoviruses. acs.orgnih.gov These compounds act by inhibiting endoplasmic reticulum (ER) α-glucosidases, which are crucial for the proper folding of viral glycoproteins. nih.gov For example, N-butyl-DNJ (NB-DNJ) and celgosivir, a prodrug of castanospermine (B190763), have been investigated in clinical trials for their antiviral effects. acs.orgnih.gov The derivatization of DNJ has been shown to significantly enhance its antiviral efficacy. plos.org

| Compound | Modification from alpha-D-glucose | Therapeutic Potential | Mechanism of Action |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | Nitrogen replaces the endocyclic oxygen. | Antiviral (e.g., against flaviviruses, filoviruses), Antidiabetic. nih.govbanglajol.info | Inhibition of ER α-glucosidases. nih.gov |

| N-butyl-DNJ (NB-DNJ) | N-alkylation of DNJ. | Antiviral (e.g., against HIV, Hepatitis C). acs.orgnih.gov | Inhibition of ER α-glucosidases. acs.org |

| Celgosivir | Prodrug of castanospermine (a glucose analog). | Antiviral (e.g., against Dengue virus, Zika virus). banglajol.info | Inhibition of ER α-glucosidases. banglajol.info |

| ToP-DNJ | Conjugation of DNJ with α-tocopherol. | Antiflaviviral, with selective accumulation in the liver. acs.org | Selective inhibition of ER α-glucosidase II. acs.org |

Antidiabetic Agents:

The modification of alpha-D-glucose has also led to the development of potent antidiabetic agents. Penta-O-galloyl-D-glucopyranose (PGG), a hydrolysable tannin, and its analogs have been shown to act as insulin (B600854) mimetics. researchgate.net These compounds can stimulate glucose transport and reduce blood glucose levels. Research into the structure-activity relationship of PGG has revealed that modifications at the C-6 position of the glucose core can enhance its antidiabetic activity. For instance, 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose was found to have significantly higher glucose transport stimulatory activity than the parent compound. researchgate.net

| Compound | Modification from alpha-D-glucose | Therapeutic Potential | Mechanism of Action |

|---|---|---|---|

| Penta-O-galloyl-D-glucopyranose (PGG) | Galloyl groups attached to the glucose core. | Antidiabetic. researchgate.net | Acts as an insulin mimetic, stimulates glucose transport. researchgate.net |

| 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose | Chlorine substitution at the C-6 position of PGG. | Enhanced antidiabetic activity. researchgate.net | Enhanced stimulation of glucose transport. researchgate.net |

Other Therapeutic Potentials:

Beyond antiviral and antidiabetic applications, modified glucose analogs are being explored for a variety of other therapeutic uses. For example, the synthesis of C-glycosides and their derivatives is a subject of intensive research due to their potential as inhibitors of glycosidases, enzymes involved in numerous biological processes. purdue.edu The development of S-glycoside building blocks as mimetics of heparan sulfate (B86663) disaccharides offers potential for creating glycomimetic tools for studying cell-surface interactions. researchgate.netmdpi.com Furthermore, the synthesis of sugar and nucleoside analogs from alpha-D-glucose has yielded compounds with significant analgesic and anti-inflammatory activities. nih.gov

The ongoing exploration of novel synthetic strategies and the continued investigation of the biological activities of modified glucose analogs hold great promise for the future development of effective and targeted therapies for a wide range of diseases.

Research Applications and Therapeutic Implications

Probing Metabolic Pathways and Enzyme Activity

The study of metabolic pathways and enzyme kinetics heavily relies on the distinct properties of glucose anomers, with alpha-D-glucose being of particular interest.

The metabolism of glucose is not a simple, uniform process; it exhibits a remarkable degree of anomeric specificity, meaning that enzymes and transport proteins can differentiate between the alpha and beta forms of D-glucose. jofem.org This specificity is a crucial factor in metabolic research. For instance, certain tissues and cell types show a preference for one anomer over the other. Liver, pancreatic β-cells, skeletal muscle, and adipose tissue appear to favor alpha-D-glucose, while brain, retina, and erythrocytes preferentially take up beta-D-glucose. jofem.org This tissue-specific preference suggests that cells expressing GLUT2 or GLUT4 transporters may have a preference for the α-anomer, whereas cells with GLUT1 or GLUT3 may prefer the β-anomer. jofem.orgub.edu

The initial step in glycolysis, the phosphorylation of glucose, is catalyzed by hexokinase, an enzyme that can act on both anomers but may exhibit a preference for the beta form. quora.com Conversely, glucokinase, found in the liver and pancreatic islets, shows a preference for alpha-D-glucose. nih.gov This anomeric preference of glucokinase is thought to be a key reason why alpha-D-glucose is a more potent stimulator of insulin (B600854) secretion than beta-D-glucose in healthy individuals. nih.gov

To investigate these metabolic intricacies, researchers utilize radiolabeled forms of glucose, such as D-[1-14C]glucose and D-[6-14C]glucose, to trace the fate of specific carbon atoms through various metabolic pathways. nih.govnih.gov This technique, known as metabolic tracing, allows for the precise measurement of glucose uptake, metabolism, and the activity of different pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.govbitesizebio.com For example, studies using radiolabeled glucose have been instrumental in quantifying glucose transport across the maternal-fetal barrier and understanding the metabolic dysfunctions in diseases like cancer and diabetes. nih.govnih.gov The use of 2-deoxy-D-[18F]glucose (FDG) in Positron Emission Tomography (PET) is a clinical application of this principle, where the glucose analog is taken up by cells, phosphorylated, and trapped, allowing for the visualization of glucose metabolism in tissues. mdpi.comutah.edu

Development of Therapeutic Interventions

The unique characteristics of alpha-D-glucose and its metabolic pathways are being exploited to design and develop a range of therapeutic interventions for various diseases.

Glycoconjugation, the process of linking a sugar molecule to another molecule such as a protein or a lipid, is a promising strategy for targeted therapies. Alpha-D-glucose is a key component in some of these therapeutic glycoconjugates. rsc.orgnih.gov In cancer therapy, for example, cytotoxic drugs are conjugated to glucose to enhance their delivery to tumor cells, which exhibit high rates of glucose uptake due to the overexpression of glucose transporters (GLUTs). nih.govnih.gov This approach aims to increase the drug's efficacy while reducing its toxicity to healthy cells. nih.gov One of the earliest examples is glufosfamide, a glucose conjugate of ifosfamide (B1674421) mustard, which was designed to be selectively taken up by cancer cells via GLUT1. nih.govmdpi.com More recent research has explored the synthesis of platinum(IV) complexes conjugated to glucose and other monosaccharides to improve their cancer-targeting properties. frontiersin.org

Glycoconjugates containing alpha-D-glucose are also pivotal in the development of modern vaccines. tandfonline.comnih.govacs.org Polysaccharides from the surface of bacteria are often poorly immunogenic on their own. However, when these polysaccharides, which can contain alpha-D-glucose residues, are conjugated to a carrier protein, they can elicit a robust and long-lasting immune response. oup.com This technology has led to the development of successful vaccines against various bacterial pathogens. nih.govnih.gov For instance, the development of a synthetic oligosaccharide conjugate vaccine against Shigella flexneri serotype 2a, which has completed phase II clinical trials, highlights the potential of this approach. nih.gov

| Glycoconjugate Type | Therapeutic Application | Role of alpha-D-glucose | Example Compound/Vaccine | Reference |

|---|---|---|---|---|

| Drug Conjugate | Cancer Therapy | Targeting moiety for GLUT-overexpressing cancer cells | Glufosfamide (glucose-ifosfamide conjugate) | nih.gov |

| Vaccine | Infectious Diseases | Part of the antigenic polysaccharide to elicit an immune response | Shigella flexneri 2a synthetic conjugate vaccine | nih.gov |

| Drug Conjugate | Cancer Therapy | Component of a metal complex to enhance tumor targeting | Platinum(IV) glycoconjugates | frontiersin.org |

The synthesis of complex carbohydrates, or glycans, is a fundamental biological process mediated by a class of enzymes known as glycosyltransferases. These enzymes often utilize nucleotide sugars, such as UDP-α-D-glucose, as donor substrates. The disruption of glycan synthesis through the inhibition of these enzymes is a promising therapeutic strategy for various diseases, including cancer and infections. portlandpress.com

Researchers are developing inhibitors that mimic the structure of the sugar or the entire nucleotide sugar donor to block the active site of glycosyltransferases. researchgate.netresearchgate.net For instance, analogs of UDP-glucose are being investigated as inhibitors of these enzymes. Additionally, small molecule inhibitors that are not direct substrate analogs are also being discovered through high-throughput screening. portlandpress.com

Another class of enzymes involved in glycan processing is the glycosidases, which cleave sugar residues. Inhibitors of α-glucosidases, such as deoxynojirimycin, are plant alkaloids that can block the trimming of N-linked glycans, a crucial step in the proper folding of many viral and cellular proteins. nih.govnih.gov These inhibitors often mimic the structure of glucose and can have therapeutic potential as antiviral and anticancer agents. nih.govmdpi.com More recently, glucose-conjugated triazoles have been synthesized and shown to be potent inhibitors of lysosomal α-glucosidase, with potential applications in treating Pompe disease and diabetes. acs.org

| Inhibitor Class | Target Enzyme | Mechanism of Action | Therapeutic Potential | Example | Reference |

|---|---|---|---|---|---|

| Nucleotide Sugar Analog | Glycosyltransferases | Competitive inhibition by mimicking the donor substrate | Cancer, Infections | UDP-glucose analogs | |

| Plant Alkaloid | α-Glucosidases | Inhibition of glycan trimming | Antiviral, Anticancer | Deoxynojirimycin | nih.gov |

| Glucose-conjugated Triazole | Lysosomal α-Glucosidase | Potent inhibition of the enzyme | Pompe disease, Diabetes | AGT4, AGT14 | acs.org |

Cancer cells exhibit a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect. frontiersin.org This metabolic characteristic is largely facilitated by the overexpression of glucose transporters (GLUTs), particularly GLUT1, on the cancer cell surface. mdpi.comfrontiersin.org This overexpression makes GLUTs an attractive target for cancer therapy. frontiersin.orgnih.gov